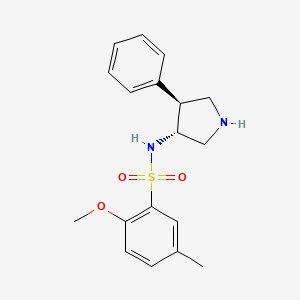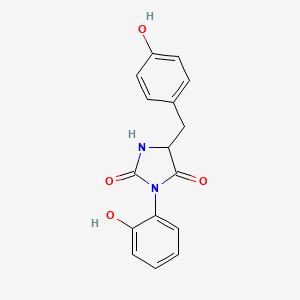![molecular formula C16H18O4 B12946567 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol CAS No. 526195-49-3](/img/structure/B12946567.png)
3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol is a chemical compound with the molecular formula C₁₆H₁₈O₄ and a molecular weight of 274.312 g/mol . It is a dihydrostilbenoid, a subclass of stilbenoids, and is found in the plant Dendrobium nobile . This compound is known for its unique structure, which includes two methoxy groups and a dihydroxybenzene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove oxygen functionalities using agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Quinones.
Reduction: Deoxygenated derivatives.
Substitution: Nitro derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the methoxy groups can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group.
3,4-Dimethoxybenzyl alcohol: Similar structure but with an alcohol group.
3,4-Dimethoxyphenethylamine: Similar structure but with an amine group.
Uniqueness
3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol is unique due to its combination of methoxy and dihydroxy functionalities, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Propiedades
Número CAS |
526195-49-3 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
3-methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18O4/c1-19-13-5-3-4-11(8-13)6-7-12-9-14(17)16(18)15(10-12)20-2/h3-5,8-10,17-18H,6-7H2,1-2H3 |
Clave InChI |
DEMRUANQYFMYPI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCC2=CC(=C(C(=C2)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B12946495.png)
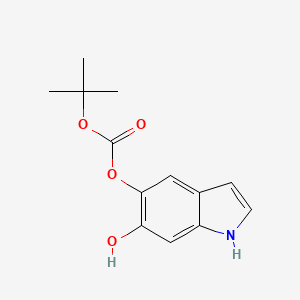

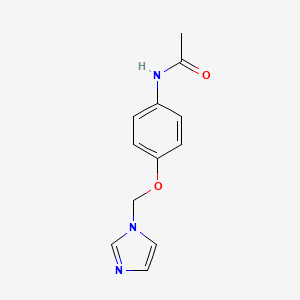

![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol](/img/structure/B12946519.png)
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
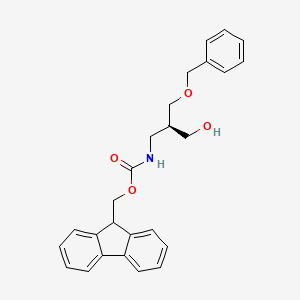
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)
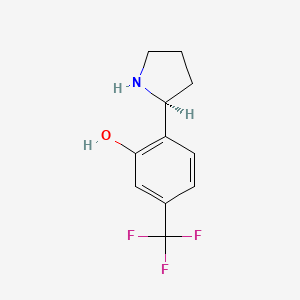
![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
